molecular formula C16H26N2O3 B6175700 tert-butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate CAS No. 2613383-45-0

tert-butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate

Cat. No.: B6175700
CAS No.: 2613383-45-0
M. Wt: 294.4
InChI Key:
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Description

tert-Butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H26N2O3 It is a piperazine derivative, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of tert-butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-ethynyloxan-4-yl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

tert-Butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: The ethynyl group in the compound can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

tert-Butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate involves the reaction of 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base.", "Starting Materials": [ "4-(4-ethynyloxan-4-yl)piperazine-1-carboxylic acid", "tert-butyl chloroformate", "base (e.g. triethylamine)" ], "Reaction": [ "Dissolve 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylic acid in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the solution.", "Slowly add tert-butyl chloroformate to the solution while stirring.", "Allow the reaction mixture to stir at room temperature for several hours.", "Quench the reaction by adding water and stirring.", "Extract the organic layer with a suitable solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 4-(4-ethynyloxan-4-yl)piperazine-1-carboxylate as a white solid." ] }

CAS No.

2613383-45-0

Molecular Formula

C16H26N2O3

Molecular Weight

294.4

Purity

95

Origin of Product

United States

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